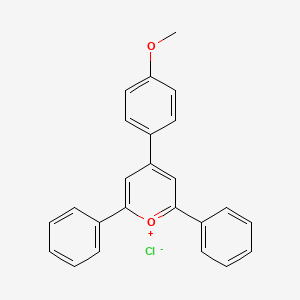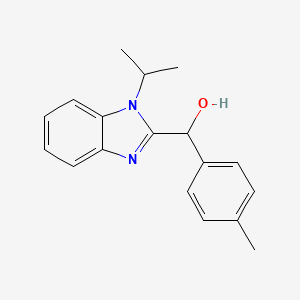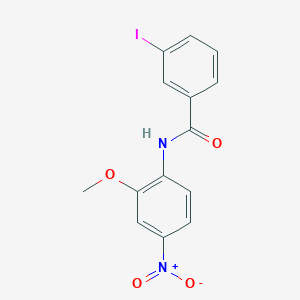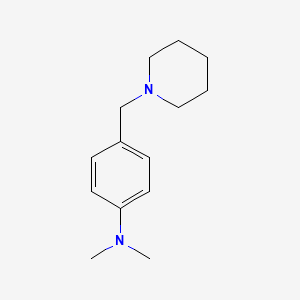![molecular formula C18H26ClNO5 B5203707 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5203707.png)
1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate, also known as JNJ-7925476, is a compound that has been extensively studied for its potential use in treating various neurological disorders. It is a selective antagonist of the dopamine D3 receptor, which is believed to play a role in the development of addiction and other psychiatric disorders.
Wirkmechanismus
The dopamine D3 receptor is believed to play a role in the development of addiction and other psychiatric disorders. 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate selectively blocks this receptor, which may help to reduce addictive behaviors and improve symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction. It has also been shown to improve cognitive function in animal models of schizophrenia. These effects are believed to be due to the compound's selective antagonism of the dopamine D3 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in addiction and other psychiatric disorders. However, one limitation is that the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential directions for future research on 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate. One area of interest is the compound's potential use in treating other psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more selective dopamine D3 receptor antagonists, which may have fewer side effects than this compound. Additionally, further studies are needed to determine the long-term effects of this compound and its potential for use in humans.
Synthesemethoden
The synthesis of 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate involves several steps, including the reaction of 2-chlorophenol with 1-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butane, followed by the reaction of the resulting product with 4-methylpiperidine. The final product is obtained by reacting the intermediate with oxalic acid.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate has been studied for its potential use in treating addiction, schizophrenia, and other psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for these applications.
Eigenschaften
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-14-8-11-18(12-9-14)10-4-5-13-19-16-7-3-2-6-15(16)17;3-1(4)2(5)6/h2-3,6-7,14H,4-5,8-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXGVRIQRBSRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5203638.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5203649.png)
![1-acetyl-17-(2-methyl-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5203656.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5203665.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5203666.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5203668.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5203672.png)
![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5203675.png)
![3-iodo-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5203678.png)

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203696.png)

